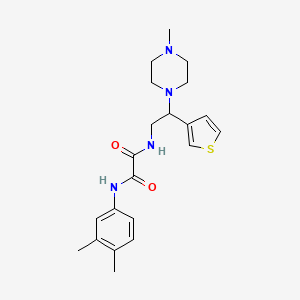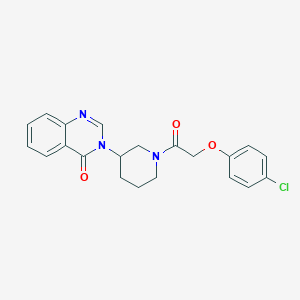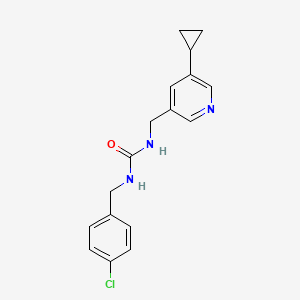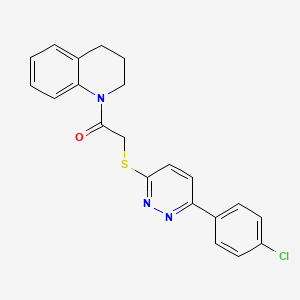
N1-(3,4-dimethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a synthetic molecule that has been explored in various scientific studies for its unique chemical structure and properties. It encompasses a range of functionalities, including piperazine and thiophene moieties, making it a candidate for detailed chemical and physical property analysis.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For example, compounds with thiophene and piperazine units have been synthesized through nucleophilic substitution reactions, and further modified using various chemical reactions to introduce additional functional groups or to alter the molecular structure for specific properties or activities (Mishriky & Moustafa, 2013)(Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. For instance, crystallographic studies have helped in understanding the structural features of thiophene-based compounds, highlighting the importance of specific interactions, such as hydrogen bonds, in stabilizing the crystal structure (Sharma et al., 2016)(Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs are key to understanding its reactivity and potential applications. For example, the rearrangement reactions of oxiranes to synthesize oxalamides demonstrate the compound's reactivity and the possibility of generating diverse derivatives with varied properties (Mamedov et al., 2016)(Mamedov et al., 2016).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for its characterization and application. Studies on related compounds have shown that the crystal structure can be significantly influenced by the nature of substituents and the solvent used in crystallization, affecting the compound's physical properties and stability (Kumar et al., 2016)(Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical reactions and its potential utility in various applications. The structure-activity relationship (SAR) studies provide insights into how different modifications in the molecular structure affect the compound's overall chemical properties and activities (Romagnoli et al., 2012)(Romagnoli et al., 2012).
Applications De Recherche Scientifique
Fluorescent Probes for Metal Ions
Research has developed new polythiophene-based conjugated polymers for use as fluorescent probes, which exhibit high selectivity and sensitivity towards metal ions like Hg^2+ and Cu^2+ in aqueous solutions. These probes leverage mechanisms such as electrostatic effects and complexation for metal ion detection, which could potentially be applicable to related compounds for developing sensitive and selective probes in environmental monitoring and analytical chemistry (Guo et al., 2014).
Antipsychotic Activity
A study on thieno[2,3‐b][1,5]benzoxazepine derivatives, including some with a 4-methylpiperazin-1-yl group, has shown potent antipsychotic activity. These compounds are analogs of loxapine, suggesting that related structures could be explored for their potential in treating psychiatric disorders (Kohara et al., 2002).
Neurokinin-1 Receptor Antagonism
Another study reports on a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist, highlighting the potential for compounds with similar functional groups to be developed into effective treatments for conditions like emesis and depression. The study emphasizes the importance of solubility and bioavailability in the clinical administration of such compounds (Harrison et al., 2001).
Antimicrobial and Anticonvulsant Agents
Compounds with thiazolidinone derivatives and thiophene moieties have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Additionally, some of these compounds have demonstrated anticonvulsant activity, suggesting a potential research avenue for related chemical structures in developing new therapeutic agents (Patel et al., 2012).
Antidepressant and Anxiolytic Effects
Research into phenylpiperazine derivatives has revealed compounds with potent antidepressant-like and anxiolytic-like activities in animal models. These findings support the exploration of similar compounds for developing new treatments for depression and anxiety disorders (Pytka et al., 2015).
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-4-5-18(12-16(15)2)23-21(27)20(26)22-13-19(17-6-11-28-14-17)25-9-7-24(3)8-10-25/h4-6,11-12,14,19H,7-10,13H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQENQYUWQUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)
![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2488688.png)



![1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2488697.png)
![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)


![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)